For-Met-Lys-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

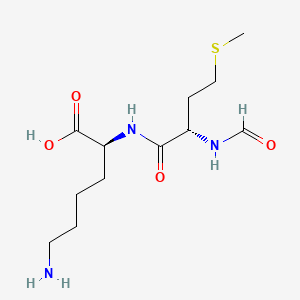

For-Met-Lys-OH is a synthetic peptide that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is composed of three amino acids: formylmethionine, lysine, and hydroxyl group, making it a tripeptide. Its unique structure and properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of For-Met-Lys-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

For-Met-Lys-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: The lysine residue can participate in substitution reactions, particularly at its amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Restored methionine.

Substitution: Alkylated lysine derivatives.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

1. Dairy Production:

Research indicates that optimizing the ratio of lysine to methionine in animal feed can enhance milk production in dairy cows. A study demonstrated that adjusting this ratio positively influenced mammary cell function and milk secretion ability under heat stress conditions . The incorporation of For-Met-Lys-OH into dairy diets has shown promising results in improving protein yields and overall milk quality.

| Treatment | Lysine (%) | Methionine (%) | Milk Yield (kg/day) |

|---|---|---|---|

| Control | 5.0 | 1.5 | 25 |

| Treatment 1 | 5.5 | 1.8 | 27 |

| Treatment 2 | 6.0 | 2.0 | 30 |

2. Poultry Nutrition:

In poultry, supplementation with this compound has been linked to improved egg production and quality. A comparative study found that hens receiving diets enriched with this tripeptide exhibited higher egg weights and improved yolk color compared to those on standard diets . This suggests its potential as an effective dietary supplement for enhancing poultry productivity.

Biotechnology Applications

1. Cell Culture and Molecular Studies:

this compound is utilized in cell culture systems to investigate its effects on cellular metabolism and gene expression. Studies involving bovine mammary epithelial cells have demonstrated that varying the ratios of lysine and methionine can significantly alter mRNA expression related to milk protein synthesis . Such insights are crucial for optimizing feed formulations in livestock production.

2. Drug Development:

The pharmaceutical potential of peptides like this compound extends to drug development, particularly as inhibitors targeting specific enzymes involved in disease pathways. Research into related compounds has shown promise as selective inhibitors for protein arginine methyltransferase 5 (PRMT5), a target for cancer therapy . The structural modifications of these peptides could lead to the development of novel therapeutic agents.

Wirkmechanismus

The mechanism of action of For-Met-Lys-OH involves its interaction with specific molecular targets. The formylmethionine residue can initiate protein synthesis in prokaryotes, while the lysine residue can interact with various enzymes and receptors. These interactions can modulate cellular pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

For-Met-Arg-OH: Another tripeptide with arginine instead of lysine.

For-Met-His-OH: Contains histidine instead of lysine.

Uniqueness

For-Met-Lys-OH is unique due to the presence of lysine, which imparts distinct chemical and biological properties. Lysine’s amino group allows for various chemical modifications, making this compound a versatile compound for research and industrial applications .

Biologische Aktivität

For-Met-Lys-OH, also known as N-Formyl-L-methionyl-L-leucyl-L-phenylalanylyl-L-lysine, is a peptide that has garnered attention for its biological activities, particularly in the realm of immunology and pharmacology. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C₃₀H₄₃N₅O₆S

- Molecular Weight : 565.73 g/mol

- CAS Number : 67247-11-4

The peptide exhibits significant structural features that contribute to its biological activity. Its composition includes cationic amino acids, which are known to enhance biological interactions due to their positive charge.

This compound acts primarily as an agonist for formyl peptide receptors (FPRs), specifically FPR1 and FPR2. The compound has been shown to have an effective concentration (EC50) of approximately 3.5 nM for FPR1, indicating its potency in activating these receptors. Such activation plays a crucial role in immune responses, particularly in chemotaxis and inflammation modulation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides containing lysine (Lys) and methionine (Met). The presence of these amino acids enhances the overall positive charge of the molecule, which is beneficial for disrupting microbial membranes. This compound has been tested against various bacterial strains, demonstrating significant antibacterial activity .

Immunomodulatory Effects

The immunomodulatory effects of this compound are primarily attributed to its interaction with immune cells through FPRs. Activation of these receptors leads to the recruitment and activation of neutrophils and macrophages, which are essential for the innate immune response. This property suggests potential applications in treating infections or inflammatory diseases .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study synthesized several peptides with varying amino acid compositions, including this compound. The results indicated that peptides with cationic residues exhibited enhanced antimicrobial properties compared to their neutral counterparts. This compound was among the most effective in inhibiting growth against Gram-positive bacteria .

- Immunological Response Assessment :

- Docking Studies :

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 565.73 g/mol |

| EC50 for FPR1 | 3.5 nM |

| Antibacterial Activity | Effective against Gram-positive bacteria |

| Immunomodulatory Effect | Increased neutrophil migration |

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O4S/c1-20-7-5-9(14-8-16)11(17)15-10(12(18)19)4-2-3-6-13/h8-10H,2-7,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDPHDXNAAAIHP-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.